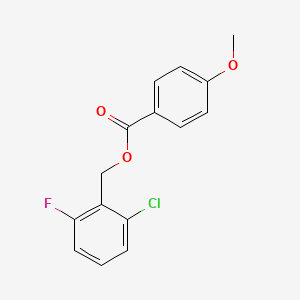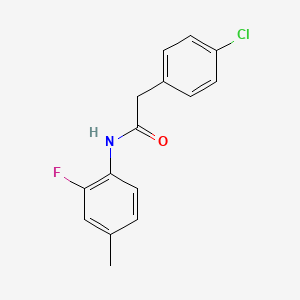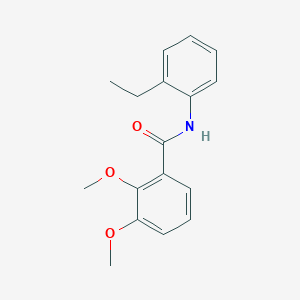
3-(2-furoyl)-7-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furoyl)-7-methyl-4H-chromen-4-one, also known as Kojic acid, is a naturally occurring fungal metabolite that has gained significant attention in the scientific community due to its various applications in the fields of medicine, food, and cosmetics. Kojic acid is a white crystalline powder that is soluble in water and has a molecular formula of C11H8O3.
Mécanisme D'action
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid works by inhibiting the production of tyrosinase, an enzyme that is involved in the production of melanin. Melanin is responsible for the color of our skin, hair, and eyes. By inhibiting the production of tyrosinase, this compound acid reduces the production of melanin, resulting in a lighter skin tone.
Biochemical and Physiological Effects
This compound acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect the skin from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using this compound acid in lab experiments is that it can be unstable in certain conditions, which can affect its efficacy.
Orientations Futures
There are many potential future directions for the use of 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in various fields. In medicine, this compound acid could be further studied for its potential use in the treatment of other skin disorders and for its potential as an antimicrobial and antitumor agent.
In food, this compound acid could be further studied for its potential use as a natural preservative and as a color stabilizer in certain foods.
In cosmetics, this compound acid could be further studied for its potential use in the treatment of other skin conditions and for its potential as an antioxidant in certain cosmetic products.
Conclusion
In conclusion, this compound acid is a naturally occurring fungal metabolite that has various applications in the fields of medicine, food, and cosmetics. It can be synthesized through various methods and has been extensively studied for its various properties and effects. While there are limitations to its use in lab experiments, there are many potential future directions for its use in various fields.
Méthodes De Synthèse
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid can be synthesized through various methods, including fermentation, chemical synthesis, and enzymatic synthesis. The most common method of synthesis is through the fermentation of Aspergillus oryzae on rice or other grains. The fermentation process produces this compound acid as a byproduct, which is then extracted and purified.
Applications De Recherche Scientifique
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid has been extensively studied for its various applications in medicine, food, and cosmetics. In medicine, this compound acid has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in the treatment of skin disorders such as melasma, hyperpigmentation, and acne.
In food, this compound acid is used as a preservative due to its ability to inhibit the growth of bacteria and fungi. It is also used as a flavor enhancer and as a color stabilizer in certain foods.
In cosmetics, this compound acid is used as a skin lightening agent due to its ability to inhibit the production of melanin. It is also used as an antioxidant and as a preservative in certain cosmetic products.
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-9-4-5-10-13(7-9)19-8-11(14(10)16)15(17)12-3-2-6-18-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVTIXEVBZYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)




![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)